8-Quinolyl 1-adamantanecarboxylate
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Overview
Description
8-Quinolyl 1-adamantanecarboxylate is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound, while adamantane is a polycyclic hydrocarbon with a unique cage-like structure. The combination of these two moieties results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 1-adamantanecarboxylate typically involves the reaction of 1-adamantanecarbonyl chloride with 8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as pyridine, in a suitable solvent like dry benzene. The reaction mixture is heated to reflux to facilitate the formation of the ester bond between the adamantane and quinoline moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 1-adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
Scientific Research Applications
8-Quinolyl 1-adamantanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Derivatives of this compound have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Quinolyl 1-adamantanecarboxylate is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler derivative of adamantane with a carboxylic acid functional group.
8-Hydroxyquinoline: A precursor to 8-Quinolyl 1-adamantanecarboxylate, known for its metal-chelating properties.
N-(8-Quinolyl)quinoline-2-carboxamide: Another quinoline derivative with potential biological activity.
Uniqueness
This compound is unique due to the combination of the quinoline and adamantane moieties. This dual structure imparts both aromatic and cage-like characteristics, enhancing its stability, reactivity, and biological activity compared to simpler derivatives.
Properties
CAS No. |
696649-42-0 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
quinolin-8-yl adamantane-1-carboxylate |
InChI |
InChI=1S/C20H21NO2/c22-19(20-10-13-7-14(11-20)9-15(8-13)12-20)23-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2 |
InChI Key |
WGQJRGAMAZXFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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